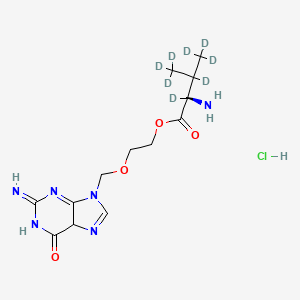
Niclosamide-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niclosamide-13C6 is a labeled analog of niclosamide, a well-known anthelmintic drug used primarily to treat tapeworm infections. The compound is characterized by the incorporation of six carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including metabolic studies and drug distribution analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Niclosamide-13C6 typically involves the introduction of carbon-13 labeled carbon atoms into the niclosamide molecule. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:
Nitration: The nitration of carbon-13 labeled phenol to produce 2-chloro-4-nitrophenol-13C6.
Amination: The subsequent amination of the nitro compound to form 2-chloro-4-aminophenol-13C6.
Coupling Reaction: Finally, the coupling of 2-chloro-4-aminophenol-13C6 with 5-chlorosalicylic acid under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray drying are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Niclosamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Niclosamide-13C6 has a wide range of scientific research applications:
Chemistry: Used in metabolic studies to trace the distribution and breakdown of niclosamide in biological systems.
Biology: Employed in studies to understand the interaction of niclosamide with various biological targets.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit multiple signaling pathways, including Wnt, Notch, and STAT3
Mécanisme D'action
Niclosamide-13C6 exerts its effects primarily through the uncoupling of oxidative phosphorylation in mitochondria. This disrupts the electron transport chain, leading to a decrease in adenosine triphosphate (ATP) production. The compound also inhibits various signaling pathways, including Wnt, Notch, and STAT3, which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Niclosamide: The parent compound, used primarily as an anthelmintic.
Salicylanilides: A class of compounds structurally related to niclosamide, with similar antifungal and anticancer properties.
Niclosamide Analogs: Various analogs have been synthesized to improve the solubility, bioavailability, and efficacy of niclosamide.
Uniqueness: Niclosamide-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving metabolic tracing and drug distribution studies. This isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and pharmacodynamics .
Propriétés
Numéro CAS |
1325559-12-3 |
|---|---|
Formule moléculaire |
C13H8Cl2N2O4 |
Poids moléculaire |
333.16 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
50-65-7 (unlabelled) |
Synonymes |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 Hydrate; 2’,5-D733ichloro-4’-nitrosalicylanilide-13C6 |
Étiquette |
Niclosamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














